N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydroisoquinoline moiety and a trifluoromethoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Tetrahydroisoquinoline: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxy-containing reagents.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where the amine group of the tetrahydroisoquinoline reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
4-(trifluoromethoxy)benzamide: Lacks the tetrahydroisoquinoline moiety, leading to distinct reactivity and applications.
Uniqueness
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is unique due to the combination of the tetrahydroisoquinoline core and the trifluoromethoxy group. This structural feature imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)25-13-5-2-11(3-6-13)15(23)22-12-4-1-10-7-8-21-16(24)14(10)9-12/h1-6,9H,7-8H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWAALJAEYIHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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